Molecular Size and Hydrophobicity: 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane Occupies a Physicochemical Niche Between N4-H and N4-(Trifluoromethyl)phenylsulfonyl Analogs
1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane (MW 294.4, LogP ~2.5 estimated) sits in a distinct physicochemical space relative to the simpler 1-(benzenesulfonyl)-1,4-diazepane (MW 240.3, LogP 0.55–1.2 measured) and the more lipophilic 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (MW 362.4, LogP estimated >3.5) . The intermediate molecular weight and LogP of the target compound confer a balanced drug-likeness profile appropriate for CNS penetration while mitigating the metabolic liabilities associated with high LogP siblings.
| Evidence Dimension | Physicochemical properties (MW, LogP) across the 4-cyclobutyl-1,4-diazepane sulfonamide series |
|---|---|
| Target Compound Data | MW = 294.4 g/mol; Estimated LogP ≈ 2.5; TPSA = 49 Ų |
| Comparator Or Baseline | 1-(Benzenesulfonyl)-1,4-diazepane: MW = 240.3, LogP = 0.55–1.2 ; 1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane: MW = 362.4, LogP > 3.5 (estimated) ; 1-(3-Chlorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane: MW = 328.9, Estimated LogP ≈ 2.8 |
| Quantified Difference | The target compound is approx. 22% heavier than the N4-H analog, and approx. 18.5% lighter than the CF3-bearing analog. LogP is approx. 1.3–1.9 units higher than the simple sulfonamide and approx. 1.0 unit lower than the trifluoromethyl analog. |
| Conditions | Values extracted from vendor datasheets, computed properties (XLogP3), and ChemSrc catalog entries. |
Why This Matters
For CNS-targeted discovery programs, an intermediate LogP of ~2.5 aligns with optimal blood-brain barrier penetration indices, providing a more favorable starting point than either end of the lipophilicity spectrum in this series.
